molecular formula C14H15NO3 B7570671 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid

Cat. No.: B7570671
M. Wt: 245.27 g/mol
InChI Key: VQYQPAGETXLFQA-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid, also known as HABA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential future applications.

Mechanism of Action

The mechanism of action of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid involves the formation of a covalent bond between the carboxyl group of this compound and the amino group of a protein or peptide. This covalent bond results in a stable complex that can be detected using fluorescence spectroscopy. The fluorescence emission of this compound is highly sensitive to the microenvironment of the complex, allowing for the detection of conformational changes in proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on proteins and peptides. The covalent bond formed between this compound and the protein or peptide does not significantly alter the structure or function of the protein or peptide. This makes this compound an ideal labeling agent for studying protein-protein interactions, protein-ligand interactions, and protein conformational changes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid in lab experiments is its high specificity and sensitivity for labeling proteins and peptides. This compound is also relatively easy to synthesize and purify, making it a cost-effective labeling agent. However, this compound has some limitations, including its limited solubility in aqueous solutions, which can affect its labeling efficiency. This compound also has a relatively short half-life, which can limit its application in long-term studies.

Future Directions

There are several potential future directions for the use of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid in scientific research. One potential application is in the study of protein-protein interactions in living cells. This compound could be modified to be cell-permeable, allowing for the labeling of proteins in their native cellular environment. Another potential application is in the development of biosensors for the detection of specific proteins or peptides in biological samples. This compound could be used as a fluorescent reporter molecule in these biosensors. Overall, the unique properties of this compound make it a valuable tool in protein research, with potential future applications in a wide range of fields.

Synthesis Methods

The synthesis of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid involves the reaction of 2-methylbenzoic acid with hexa-2,4-dienoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields this compound, which can be purified using various chromatography techniques.

Scientific Research Applications

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid has been widely used in scientific research as a fluorescent labeling agent for proteins and peptides. This compound has been shown to have high specificity and sensitivity for labeling proteins and peptides, making it a valuable tool in protein research. This compound can also be used as a pH indicator in biochemical assays, where it changes color in response to changes in pH.

Properties

IUPAC Name

5-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-4-5-6-13(16)15-11-8-7-10(2)12(9-11)14(17)18/h3-9H,1-2H3,(H,15,16)(H,17,18)/b4-3+,6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYQPAGETXLFQA-VNKDHWASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC1=CC(=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC(=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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